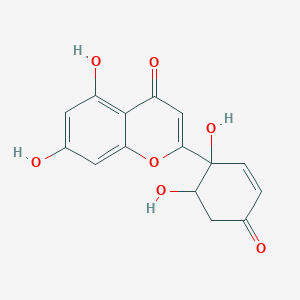

2',3'-Dihydro-2'-hydroxyprotoapigenone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H12O7 |

|---|---|

Peso molecular |

304.25 g/mol |

Nombre IUPAC |

2-(1,6-dihydroxy-4-oxocyclohex-2-en-1-yl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C15H12O7/c16-7-1-2-15(21,12(20)5-7)13-6-10(19)14-9(18)3-8(17)4-11(14)22-13/h1-4,6,12,17-18,20-21H,5H2 |

Clave InChI |

DEEPPBLYKYFFMO-UHFFFAOYSA-N |

SMILES canónico |

C1C(C(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties and Biological Activity of 2',3'-Dihydro-2'-hydroxyprotoapigenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dihydro-2'-hydroxyprotoapigenone is a naturally occurring protoflavonoid, a class of flavonoids characterized by a non-aromatic B-ring. This compound has been isolated from the fern Equisetum fluviatile. Preliminary studies have highlighted its potential as a cytotoxic agent, making it a molecule of interest for further investigation in cancer research and drug development. This technical guide provides a comprehensive overview of its known physicochemical properties, biological activity, and proposed mechanism of action, along with relevant experimental protocols.

Physicochemical Properties

The available quantitative physicochemical data for this compound are summarized in the table below. It is important to note that comprehensive experimental data for this compound is limited in the current scientific literature.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₇ | [1] |

| Molecular Weight | 304.25 g/mol | [1] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported | |

| pKa | Not Reported |

Spectral Data

While the specific spectra are not publicly available, ¹H and ¹³C NMR spectral data for this compound have been reported in the supplementary materials of Pouny et al., 2010. Researchers are advised to consult this publication for detailed spectral information.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, this section provides detailed, generic methodologies for determining the key physicochemical properties of flavonoid compounds. These protocols can be adapted for the characterization of the title compound.

Determination of Melting Point (Capillary Method)

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This is a key indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the dried, powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point using the capillary method.

Determination of Solubility (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Determination of pKa (Potentiometric Titration)

Principle: Potentiometric titration is used to determine the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant is added.

Methodology:

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

Biological Activity and Proposed Signaling Pathway

Cytotoxicity

This compound has been shown to exhibit cytotoxic activity against human cervical cancer (HeLa) cells with an IC₅₀ value greater than 10 µM[2].

Impairment of Centrosomal Integrity

The primary mechanism of its cytotoxic action appears to be the impairment of centrosomal integrity. Treatment of cells with this compound leads to a loss of centrosomal γ-tubulin labeling[2]. γ-tubulin is a critical component of the γ-tubulin ring complex (γ-TuRC), which is essential for microtubule nucleation at the centrosome.

Proposed Signaling Pathway

The loss of γ-tubulin from the centrosome disrupts microtubule organization, leading to defects in mitotic spindle formation and ultimately, cell cycle arrest and apoptosis. The precise molecular target of this compound within the γ-tubulin recruitment pathway is yet to be elucidated. However, a proposed pathway illustrating the key players in γ-tubulin recruitment to the centrosome, which may be disrupted by the compound, is presented below.

Proposed Signaling Pathway for Centrosomal γ-Tubulin Recruitment

Caption: Proposed disruption of the γ-tubulin recruitment pathway by this compound.

Conclusion

This compound is a protoflavonoid with demonstrated cytotoxic effects linked to the disruption of centrosomal integrity. While its physicochemical characterization is incomplete, the available data and its unique biological activity warrant further investigation. The experimental protocols and the proposed signaling pathway detailed in this guide provide a framework for future research into this promising natural product for potential therapeutic applications. Further studies are required to fully elucidate its physicochemical properties, identify its specific molecular target(s), and evaluate its efficacy and safety in preclinical models.

References

2',3'-Dihydro-2'-hydroxyprotoapigenone spectroscopic data (NMR, MS)

Spectroscopic and Methodological Profile of Protoapigenone (B1247589)

Disclaimer: Extensive searches for spectroscopic data (NMR, MS) specifically for 2',3'-Dihydro-2'-hydroxyprotoapigenone did not yield direct results. The following data and methodologies are for the closely related and extensively studied parent compound, protoapigenone . This guide provides a comprehensive overview of the spectroscopic characteristics and analytical methods for protoapigenone, which can serve as a valuable reference for researchers studying similar flavonoid structures.

Protoapigenone is a rare natural flavonoid characterized by an unusual p-quinol moiety in its B-ring, which is of significant interest for its cytotoxic activities against various cancer cell lines. Accurate spectroscopic analysis is crucial for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for Protoapigenone

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| H-2', H-6' | 7.24 | d | 10.2 | pyridine-d₅ | [1] |

| H-3 | 7.07 | s | pyridine-d₅ | [1] | |

| H-8 | 6.72 | d | 2.4 | pyridine-d₅ | [1] |

| H-6 | 6.60 | d | 2.4 | pyridine-d₅ | [1] |

| H-3', H-5' | 6.56 | d | 10.2 | pyridine-d₅ | [1] |

| 5-OH | 13.38 | br s | pyridine-d₅ | [1] |

Table 2: ¹³C NMR Spectroscopic Data for Protoapigenone

| Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |

| C-4' | 185.3 | pyridine-d₅ | [1] |

| C-4 | 176.4 | pyridine-d₅ | [1] |

| C-7 | 164.5 | pyridine-d₅ | [1] |

| C-2 | 164.3 | pyridine-d₅ | [1] |

| C-5 | 161.3 | pyridine-d₅ | [1] |

| C-9 | 160.3 | pyridine-d₅ | [1] |

| C-2', C-6' | 148.8 | pyridine-d₅ | [1] |

| C-3', C-5' | 129.4 | pyridine-d₅ | [1] |

| C-3 | 110.9 | pyridine-d₅ | [1] |

| C-10 | 109.8 | pyridine-d₅ | [1] |

| C-6 | 96.9 | pyridine-d₅ | [1] |

| C-8 | 93.4 | pyridine-d₅ | [1] |

| C-1' | 69.4 | pyridine-d₅ | [1] |

Table 3: Mass Spectrometry Data for Protoapigenone

| Ionization Mode | Observed m/z | Interpretation | Reference |

| ESI- | 285 | [M-H]⁻ | [1] |

Experimental Protocols

The characterization of protoapigenone and its analogs involves standardized analytical techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are essential for the structural elucidation of flavonoids.[2]

-

Instrumentation : ¹H NMR spectra can be recorded on instruments such as a Varian Gemini-2000 200 MHz FT-NMR spectrometer, while ¹³C and 2D NMR spectra are typically acquired on a more powerful instrument like a Varian Mercury-plus 400 MHz FT-NMR spectrometer.[3][4]

-

Sample Preparation : For analysis, 5–10 mg of the purified flavonoid is typically dissolved in a deuterated solvent such as DMSO-d₆ or pyridine-d₅ and transferred to an NMR tube.[5]

-

Data Acquisition : Chemical shifts are reported in parts per million (ppm) downfield from an internal standard, commonly tetramethylsilane (B1202638) (TMS).[3][4] The residual solvent peak is often used as a reference.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of compounds.[6]

-

Instrumentation : Mass spectra can be obtained using a variety of instruments, including a PE SCIEX API 3000 with a turbo ion spray source, an Agilent-1100 LC/MSD-Trap, or a Shimadzu LCMS-IT-TOF with an ESI interface.[3][4]

-

Ionization : Electrospray ionization (ESI) is a common and suitable technique for the analysis of flavonoids.[6]

-

Analysis : Tandem mass spectrometry (MS/MS) is frequently employed to aid in the structural characterization of flavonoids and their derivatives.[7][8] This technique, often coupled with liquid chromatography (LC), provides valuable information on the fragmentation of the parent molecule.[7]

Visualizations

Semi-Synthesis of Protoapigenone from Apigenin

The following diagram illustrates the one-step semi-synthesis of protoapigenone from its precursor, apigenin, through oxidative dearomatization.

Caption: One-step synthesis of protoapigenone from apigenin.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Less Cytotoxic Protoflavones as Antiviral Agents: Protoapigenone 1′-O-isopropyl ether Shows Improved Selectivity Against the Epstein–Barr Virus Lytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

- 8. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Putative Biosynthesis of 2',3'-Dihydro-2'-hydroxyprotoapigenone in Ferns

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2',3'-Dihydro-2'-hydroxyprotoapigenone, a complex flavonoid derivative with potential pharmaceutical applications. While the complete pathway in ferns is yet to be fully elucidated, this document synthesizes current knowledge on flavonoid biosynthesis and proposes a putative pathway based on known enzymatic reactions and compounds isolated from ferns, particularly Thelypteris torresiana. This guide also outlines detailed experimental protocols to facilitate further research and validation of the proposed pathway.

Introduction to Flavonoid Biosynthesis in Ferns

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Their biosynthesis begins with the general phenylpropanoid pathway, leading to the formation of chalcones, which are the precursors for all major flavonoid classes. In ferns, the flavonoid biosynthetic pathway is largely conserved, involving key enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and various hydroxylases that modify the basic flavonoid skeleton.[1][2][3]

The general pathway initiates with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by CHS, to form naringenin (B18129) chalcone.[4] This is then cyclized by CHI to produce (2S)-naringenin, a central intermediate.[3] Subsequent modifications, including hydroxylation, glycosylation, and methylation, lead to the vast diversity of flavonoids observed in nature.

Proposed Biosynthetic Pathway of this compound

The target compound, this compound, possesses a unique dihydroxylated and dearomatized B-ring, suggesting a series of specific hydroxylation and oxidation steps. Protoapigenone (B1247589) and a related compound, 2-hydroxy-2,3-dihydroprotoapigenone acetonide, have been isolated from the fern Thelypteris torresiana, strongly indicating the presence of the necessary enzymatic machinery.[5] The semi-synthesis of protoapigenone from apigenin further supports a biosynthetic link.[6]

Based on this evidence, we propose a putative biosynthetic pathway starting from the common flavonoid intermediate, apigenin.

Putative Pathway Steps:

-

Apigenin as the Precursor: The pathway likely starts with apigenin, which is synthesized from naringenin by flavone (B191248) synthase (FNS).

-

2'-Hydroxylation: A specific flavonoid 2'-hydroxylase, likely a cytochrome P450 monooxygenase (CYP450) or a 2-oxoglutarate-dependent dioxygenase (2-ODD), hydroxylates apigenin at the 2' position of the B-ring to produce 2'-hydroxyapigenin.

-

Oxidative Dearomatization: The 2'-hydroxyapigenin is then proposed to undergo an oxidative dearomatization of the B-ring to form protoapigenone. This type of reaction is known to be catalyzed by dioxygenases.

-

3'-Hydroxylation and Reduction: Subsequently, a flavanone (B1672756) 3'-hydroxylase-like enzyme could introduce a hydroxyl group at the 3' position. This is likely followed by a reduction to yield this compound. The isolation of 2-hydroxy-2,3-dihydroprotoapigenone acetonide from T. torresiana suggests that a dihydroxylated intermediate exists.

Quantitative Data Summary

Currently, there is no published quantitative data on the concentrations of this compound or its proposed intermediates in ferns. The following table provides a template for the type of data that needs to be collected to understand the flux through this pathway.

| Compound | Plant Tissue | Concentration (µg/g fresh weight) | Method of Quantification | Reference |

| Apigenin | Young Fronds | Data not available | LC-MS/MS | To be determined |

| 2'-Hydroxyapigenin | Young Fronds | Data not available | LC-MS/MS | To be determined |

| Protoapigenone | Young Fronds | Data not available | LC-MS/MS | To be determined |

| 2',3'-Dihydroxyprotoapigenone | Young Fronds | Data not available | LC-MS/MS | To be determined |

| This compound | Young Fronds | Data not available | LC-MS/MS | To be determined |

Experimental Protocols for Pathway Elucidation

The following protocols outline a comprehensive approach to identify and characterize the enzymes involved in the proposed biosynthetic pathway.

4.1. Protocol for Candidate Gene Identification via Transcriptomics

-

Plant Material: Collect young, actively growing fronds from Thelypteris torresiana.

-

RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo.

-

Annotate transcripts by homology search against plant protein databases (e.g., NCBI nr, UniProt).

-

Identify candidate genes encoding cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases based on sequence homology.

-

Perform differential expression analysis if comparing tissues with high and low concentrations of the target compound.

-

4.2. Protocol for Heterologous Expression and Protein Purification

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression:

-

E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

-

Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain. Induce protein expression with galactose.

-

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

4.3. Protocol for In Vitro Enzyme Assays

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant enzyme.

-

Substrate (e.g., apigenin for the 2'-hydroxylase assay).

-

Cofactors:

-

For CYP450s: NADPH and a cytochrome P450 reductase.

-

For 2-ODDs: 2-oxoglutarate, Fe(II), and ascorbate.

-

-

Buffer at an optimal pH (typically 7.0-8.0).

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Product Analysis: Analyze the reaction products by HPLC and LC-MS/MS to identify the expected hydroxylated or oxidized products by comparing their retention times and mass spectra with authentic standards (if available) or by structural elucidation.

4.4. Protocol for Metabolite Profiling

-

Sample Preparation: Homogenize and extract metabolites from fern tissues using a suitable solvent (e.g., 80% methanol).

-

LC-MS/MS Analysis:

-

Separate the metabolites using a reverse-phase C18 column.

-

Use a tandem mass spectrometer in both positive and negative ionization modes.

-

Develop a multiple reaction monitoring (MRM) method for targeted quantification of the proposed pathway intermediates and the final product.

-

-

Data Analysis: Identify and quantify the compounds of interest by comparing their retention times and fragmentation patterns with those of authentic standards or by high-resolution mass spectrometry for putative identification.

Conclusion

The biosynthesis of this compound in ferns represents a novel branch of the flavonoid pathway. The proposed pathway, starting from apigenin and involving a series of hydroxylation and oxidative dearomatization steps, provides a strong hypothetical framework for future research. The experimental protocols detailed in this guide offer a clear roadmap for the identification and characterization of the key enzymes involved, ultimately leading to the full elucidation of this unique biosynthetic pathway. This knowledge will be invaluable for the potential biotechnological production of this and related pharmacologically active compounds.

References

- 1. Frontiers | A Moss 2-Oxoglutarate/Fe(II)-Dependent Dioxygenases (2-ODD) Gene of Flavonoids Biosynthesis Positively Regulates Plants Abiotic Stress Tolerance [frontiersin.org]

- 2. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Flavonol biosynthesis by nonheme iron dioxygenases: A computational study into the structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Effects of Protoapigenone and Its Derivatives: A Technical Guide

Disclaimer: This technical guide addresses the in vitro anticancer effects of protoapigenone (B1247589) and its synthetic derivatives. Extensive literature searches did not yield specific experimental data for 2',3'-Dihydro-2'-hydroxyprotoapigenone . Therefore, this document focuses on the well-characterized parent compound, protoapigenone, and its potent analogs, WYC-0209 and WYC-241, to provide a comprehensive overview for researchers, scientists, and drug development professionals. A single mention of "2'-hydroxy-2',3'-dihydroprotoapigenone acetonide" as having antitumoral activity was found, but without supporting data.

Introduction

Protoapigenone, a rare natural flavonoid, has demonstrated significant anticancer properties with low toxicity in both in vitro and in vivo studies.[1] Its unique B-ring with a dienone system is crucial for its antitumor activity.[1] Research has led to the synthesis of derivatives with improved efficacy, such as WYC-0209 and WYC-241.[2] This guide summarizes the key findings on the in vitro anticancer effects of these compounds, including their impact on cell viability, apoptosis, cell cycle, and the underlying molecular mechanisms.

Quantitative Data on Anticancer Activity

The cytotoxic effects of protoapigenone and its derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the tables below.

Table 1: In Vitro Cytotoxicity (IC50) of Protoapigenone Analogs

| Compound | HepG2 (Liver) | Hep3B (Liver) | Ca9-22 (Oral) | A549 (Lung) | MCF-7 (Breast) | MDA-MB-231 (Breast) |

| Protoapigenone | - | - | - | 0.23-3.88 µM[1] | 0.23-3.88 µM[1] | 0.23-3.88 µM[1] |

| 1′-O-butyl-protoapigenone | - | Significantly stronger than protoapigenone[3] | - | - | Significantly stronger than protoapigenone[3] | Significantly stronger than protoapigenone[3] |

Note: A specific IC50 value range for protoapigenone is provided as 0.23 to 3.88 µM across several cell lines[1]. For the 1'-O-butyl derivative, the source indicates significantly stronger activity than the parent compound in specific cell lines without providing exact numerical values[3].

Table 2: In Vitro Cytotoxicity (IC50) of WYC-0209

| Cell Line | Cancer Type | IC50 |

| MDA-MB-231 | Breast Cancer | 2 µM[4][5] |

| A549 | Lung Cancer | 0.1 µM[5] |

Table 3: In Vitro Cytotoxicity of WYC-241

| Cell Line | Cancer Type | Effect |

| A549 | Lung Cancer | Superior cytotoxicity to other derivatives |

Note: For WYC-241, the source describes its cytotoxicity as "superior" to other synthesized derivatives but does not provide a specific IC50 value in the abstract.

Mechanisms of Action

Protoapigenone and its derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and cell cycle arrest. These processes are often mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.

Induction of Apoptosis

Protoapigenone and its analogs are potent inducers of apoptosis in various cancer cell lines.[1][6][7] The apoptotic process is characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in mitochondrial membrane potential.[7][8]

Cell Cycle Arrest

These compounds have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. Protoapigenone can arrest prostate cancer cells in the S and G2/M phases.[7] This is associated with altered levels of key cell cycle regulatory proteins such as Cdc25C, cyclin B1, and cyclin-dependent kinase 2 (Cdk2).[7] The synthetic derivative WYC02-9 has also been found to arrest colorectal cancer cells at the G2/M phase.[6]

Signaling Pathways

The anticancer effects of protoapigenone and its derivatives are linked to the modulation of several critical signaling pathways.

-

MAPK Pathway: Protoapigenone treatment leads to the persistent activation of MAPKs (ERK, JNK, and p38) in breast cancer cells.[8] In prostate cancer cells, the activation of p38 MAPK and JNK1/2 is crucial for protoapigenone-induced apoptosis and cell cycle arrest.[7]

-

PI3K/AKT Pathway: The derivative WYC-241 has been shown to inhibit the PI3K/AKT signaling pathway in A549 lung cancer cells.

-

Reactive Oxygen Species (ROS): The generation of ROS is a key upstream event in the mechanism of action for some of these compounds. In breast cancer cells, protoapigenone-induced MAPK activation, mitochondrial dysfunction, and apoptosis are dependent on an increase in intracellular ROS.[8] Similarly, WYC02-9 induces apoptosis in colorectal cancer cells through a ROS-mediated activation of the MAPK14 pathway.[6]

Mandatory Visualizations

Signaling Pathways

Caption: Protoapigenone derivative-induced apoptosis pathway.

Experimental Workflows

Caption: Workflow for assessing in vitro anticancer effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compounds on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT Reagent to each well.

-

Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of Detergent Reagent to each well.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for quantifying apoptosis by flow cytometry.

-

Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[9]

-

Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.[10]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the cells immediately by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution by flow cytometry.

-

Cell Harvesting: Harvest cells and prepare a single-cell suspension.

-

Fixation: Fix the cells by adding them dropwise to cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 30 minutes on ice.[11]

-

Washing: Wash the cells twice with PBS.[12]

-

Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[12]

-

Incubation: Incubate the cells for at least 4 hours at 4°C.[12]

-

Flow Cytometry: Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Western Blot Analysis for Signaling Proteins (e.g., PI3K/AKT Pathway)

This protocol is for detecting the expression and phosphorylation status of proteins in a signaling pathway.

-

Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[15]

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT) overnight at 4°C.[15]

-

Washing: Wash the membrane three times with TBST.[15]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Protoapigenone and its synthetic derivatives, particularly WYC-0209 and WYC-241, are promising anticancer agents that induce apoptosis and cell cycle arrest in various cancer cell lines. Their mechanisms of action involve the modulation of key signaling pathways such as MAPK and PI3K/AKT, often initiated by an increase in intracellular ROS. Further investigation into the structure-activity relationships of these compounds could lead to the development of more potent and selective anticancer drugs. While specific data on this compound remains elusive, the findings presented here for its parent compound and other derivatives provide a strong foundation for future research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. WYC-209 inhibited GC malignant progression by down-regulating WNT4 through RARα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protoapigenone, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protoapigenone, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Enigmatic 2',3'-Dihydro-2'-hydroxyprotoapigenone: An Uncharted Territory in Natural Product Chemistry

A comprehensive review of scientific literature and chemical databases reveals a notable absence of information regarding the discovery, history, and biological activities of 2',3'-Dihydro-2'-hydroxyprotoapigenone. This suggests that the compound is likely a novel, yet-to-be-discovered natural product, a theoretical metabolite, or a substance known under a different nomenclature that is not currently indexed or publicly available.

Despite extensive searches across various scientific platforms, no records of the isolation, synthesis, or characterization of this compound could be retrieved. Standard chemical databases and research publication archives do not contain entries for this specific chemical structure, precluding any detailed discussion of its origins or potential therapeutic applications.

For researchers, scientists, and drug development professionals, this information gap presents both a challenge and an opportunity. The novelty of this compound means that its potential biological activities and pharmacological properties remain entirely unexplored. The investigation into its natural sources, the development of a synthetic route, and the characterization of its physicochemical and biological properties could open up new avenues in medicinal chemistry and drug discovery.

Given the lack of existing data, this document cannot provide the requested in-depth technical guide, quantitative data tables, experimental protocols, or signaling pathway diagrams. The scientific community awaits the first report of the isolation or synthesis of this compound, which will be a critical first step in unlocking its potential. Future research would need to focus on:

-

Identification and Isolation: Screening of plant, fungal, or bacterial sources for the presence of this compound.

-

Structural Elucidation: Utilization of techniques such as NMR spectroscopy and mass spectrometry to confirm its chemical structure.

-

Total Synthesis: Development of a robust synthetic pathway to produce the compound in sufficient quantities for biological testing.

-

Biological Screening: Evaluation of its bioactivity across a range of assays to determine any potential therapeutic effects.

Until such foundational research is conducted and published, this compound will remain a fascinating but unknown entity in the vast landscape of natural products.

2',3'-Dihydro-2'-hydroxyprotoapigenone molecular formula C15H12O7

Molecular Formula: C15H12O7

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Taxifolin (B1681242), also known as Dihydroquercetin, a flavonoid with the molecular formula C15H12O7. While the initial query referenced "2',3'-Dihydro-2'-hydroxyprotoapigenone," literature and database searches indicate that Taxifolin is the most extensively studied and scientifically recognized compound corresponding to this molecular formula. This document details its physicochemical properties, summarizes its diverse biological activities with quantitative data, provides comprehensive experimental protocols for its isolation and analysis, and elucidates its mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Taxifolin is a naturally occurring flavanonol, a type of flavonoid, found in various plants such as Siberian larch, milk thistle, and onions[1]. Its chemical structure and properties are well-characterized.

| Property | Value | Source |

| Molecular Weight | 304.25 g/mol | [2] |

| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | [2] |

| CAS Number | 480-18-2 | [2] |

| Appearance | White to slightly brown powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poor water solubility. | [3][4] |

| LogP | 0.95 | [2] |

Biological Activities and Quantitative Data

Taxifolin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. The following table summarizes key quantitative data from various in vitro studies.

| Biological Activity | Cell Line/Assay | IC50 Value | Source |

| Anticancer | Huh7 (Liver Cancer) | 0.22 µM | [5] |

| HepG2 (Liver Cancer) | 0.150 µM | [5] | |

| Antioxidant | DPPH Radical Scavenging | 77.00 µg/mL | [6] |

| ABTS Radical Scavenging | 0.83 µg/mL | [6] | |

| ABTS Radical Scavenging | 1.035% (concentration for 50% effect) | [7] | |

| PTIO•-scavenging | Varies with pH | Not specified | [8] |

Experimental Protocols

Isolation of Taxifolin from Trichilia emetica Seeds

This protocol describes the extraction and isolation of taxifolin from the whole seeds of Trichilia emetica.

Methodology:

-

Extraction: The whole seeds of Trichilia emetica are boiled in water.

-

Purification: The resulting aqueous extract is subjected to further purification steps.

-

Structural Determination: The structure of the isolated compound is confirmed using spectroscopic methods including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and mass spectrometry. The obtained data is then compared with literature values for confirmation.[9]

Isolation of Taxifolin from Pine Bark

This protocol details the extraction of taxifolin from pine bark using the Soxhlet extraction method.

Methodology:

-

Preparation: Four grams of finely powdered pine bark are placed in a Soxhlet apparatus.

-

Extraction: Continuous extraction is performed for 8 hours using ethanol (B145695) as the solvent.

-

Quantification: The concentration of taxifolin in the resulting extract is determined using High-Performance Liquid Chromatography (HPLC). A reported yield is 0.94 milligrams of taxifolin per gram of pine bark.[10]

Antioxidant Activity Assessment (ABTS Radical Scavenging Assay)

This protocol outlines the procedure for evaluating the antioxidant activity of taxifolin using the ABTS radical cation scavenging assay.

Methodology:

-

Preparation of ABTS radical solution: A stock solution of ABTS is prepared and reacted with potassium persulfate to generate the ABTS radical cation (ABTS•+). The solution is then diluted to obtain a specific absorbance at a given wavelength.

-

Assay: Different concentrations of taxifolin are added to the ABTS•+ solution.

-

Measurement: The decrease in absorbance is measured spectrophotometrically after a set incubation time.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the ABTS radicals) is determined.[7]

Signaling Pathways and Mechanisms of Action

Taxifolin exerts its biological effects by modulating several key signaling pathways.

Wnt/β-catenin Signaling Pathway

In the context of colorectal cancer, Taxifolin has been shown to interfere with the Wnt/β-catenin signaling pathway.[11][12] Aberrant activation of this pathway is a critical factor in the development of many cancers. Taxifolin administration leads to a decrease in the expression of β-catenin, a central component of this pathway.[11] This downregulation contributes to the induction of cell cycle arrest and apoptosis in cancer cells.

Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of Taxifolin.

Nrf2 Antioxidant Response Pathway

Taxifolin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Taxifolin can induce the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), through epigenetic modifications, including the inhibition of DNA methyltransferases (DNMTs).[13] This activation enhances the cellular antioxidant defense mechanisms.

Caption: Activation of the Nrf2 antioxidant pathway by Taxifolin.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Taxifolin has been shown to modulate this pathway in various contexts. For instance, in skin tumor models, topical application of taxifolin was found to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), which in turn downregulated the subsequent activation of the PI3K/Akt pathway.[15] This inhibition contributes to its anti-proliferative and anti-tumor effects. Taxifolin also exerts cardioprotective effects against ischemia/reperfusion injury by activating the PI3K/Akt pathway, leading to the inhibition of oxidative stress and apoptosis.[15]

Caption: Modulation of the PI3K/Akt signaling pathway by Taxifolin.

Conclusion

Taxifolin (Dihydroquercetin) is a flavonoid with significant therapeutic potential, underscored by its diverse biological activities. Its well-defined physicochemical properties, coupled with a growing body of evidence on its mechanisms of action, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. This technical guide provides a foundational resource for scientists and researchers, summarizing the current knowledge on this promising natural compound. Further investigations, particularly in clinical settings, are warranted to fully elucidate its therapeutic applications.

References

- 1. Dihydroquercetin: More than just an impurity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taxifolin | C15H12O7 | CID 439533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-TAXIFOLIN | 17654-26-1 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of pro-apoptotic potential of taxifolin against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]

- 9. asrjetsjournal.org [asrjetsjournal.org]

- 10. hrpub.org [hrpub.org]

- 11. Taxifolin, a natural flavonoid interacts with cell cycle regulators causes cell cycle arrest and causes tumor regression by activating Wnt/ β -catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Taxifolin, a natural flavonoid interacts with cell cycle regulators causes cell cycle arrest and causes tumor regression by activating Wnt/ β -catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Taxifolin Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Taxifolin curbs NF-κB-mediated Wnt/β-catenin signaling via up-regulating Nrf2 pathway in experimental colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2',3'-Dihydro-2'-hydroxyprotoapigenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed protocol for the chemical synthesis of 2',3'-Dihydro-2'-hydroxyprotoapigenone, a novel flavonoid derivative. While a direct synthesis for this specific molecule has not been previously published, the following protocol is based on established methods for chalcone (B49325) synthesis, flavanone (B1672756) cyclization, and oxidative dearomatization of flavonoids. These application notes are intended to guide researchers in the fields of medicinal chemistry, drug discovery, and flavonoid research in the synthesis and potential investigation of this compound. The protocol is divided into three main stages: 1) Claisen-Schmidt condensation to form the chalcone intermediate, 2) acid-catalyzed intramolecular cyclization to the flavanone, and 3) subsequent oxidation to yield the final product.

Potential Applications

Flavonoids are a diverse group of natural products known for a wide range of biological activities. Protoapigenone (B1247589), a related natural product, has demonstrated significant cytotoxic activity against several cancer cell lines.[1][2][3] The structural modifications in this compound, specifically the di-hydroxylated and dearomatized B-ring, present an interesting scaffold for biological evaluation. Potential areas of investigation for this compound include:

-

Anticancer Activity: Given the anticancer properties of protoapigenone, this analog could be screened for its cytotoxic effects against various cancer cell lines.[4]

-

Antioxidant Properties: The phenolic hydroxyl groups suggest potential radical scavenging and antioxidant activities.

-

Enzyme Inhibition: Flavonoids are known to interact with a variety of enzymes; this compound could be evaluated as an inhibitor of kinases, cyclooxygenases, or other relevant drug targets.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-step process commencing with the synthesis of a chalcone precursor, followed by its cyclization to a flavanone, and a final oxidative dearomatization of the B-ring.

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,2',3,4',6'-Pentahydroxychalcone (Intermediate 1)

This step involves the base-catalyzed Claisen-Schmidt condensation of 2',4',6'-trihydroxyacetophenone (B23981) with 2,3-dihydroxybenzaldehyde (B126233).[5][6]

Materials:

-

2',4',6'-Trihydroxyacetophenone

-

2,3-Dihydroxybenzaldehyde

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl), dilute

-

Crushed Ice

-

Distilled Water

Procedure:

-

Dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Add a 40% aqueous solution of KOH (e.g., 5 mL per 0.01 mol of acetophenone) to the flask.

-

To this solution, add 2,3-dihydroxybenzaldehyde (1 equivalent) dissolved in a minimal amount of ethanol.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl until a precipitate forms.

-

Filter the solid precipitate, wash with cold distilled water until the washings are neutral, and dry the product.

-

Recrystallize the crude product from ethanol to obtain pure 2,2',3,4',6'-pentahydroxychalcone.

Step 2: Synthesis of 2',3',4',5,7-Pentahydroxyflavanone (Intermediate 2)

This step involves the acid-catalyzed intramolecular cyclization of the synthesized chalcone to form the flavanone core structure.[5][7]

Materials:

-

2,2',3,4',6'-Pentahydroxychalcone (Intermediate 1)

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

Procedure:

-

Dissolve the 2,2',3,4',6'-pentahydroxychalcone (1 equivalent) in ethanol in a round-bottom flask.

-

Slowly add concentrated H₂SO₄ (e.g., 8-10 mL per 0.01 mol of chalcone) to the solution while cooling in an ice bath.

-

Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

A solid precipitate of the flavanone will form.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to yield pure 2',3',4',5,7-pentahydroxyflavanone.

Step 3: Synthesis of this compound (Final Product)

This final step involves the oxidative dearomatization of the B-ring of the flavanone. This proposed step is adapted from the synthesis of protoapigenone from apigenin.[8]

Materials:

-

2',3',4',5,7-Pentahydroxyflavanone (Intermediate 2)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA)

-

Water

Procedure:

-

Dissolve the 2',3',4',5,7-pentahydroxyflavanone (1 equivalent) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

-

Add PIFA (1.1 equivalents) to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Data Presentation

| Step | Reactants | Key Reagents | Product | Expected Yield (%) |

| 1 | 2',4',6'-Trihydroxyacetophenone, 2,3-Dihydroxybenzaldehyde | KOH, Ethanol | 2,2',3,4',6'-Pentahydroxychalcone | 70-85 |

| 2 | 2,2',3,4',6'-Pentahydroxychalcone | H₂SO₄, Ethanol | 2',3',4',5,7-Pentahydroxyflavanone | 60-75 |

| 3 | 2',3',4',5,7-Pentahydroxyflavanone | PIFA, Acetonitrile/Water | This compound | 40-55 |

Note: Expected yields are estimates based on similar reactions reported in the literature and may require optimization.

Characterization

The structure and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: To determine the melting point of the crystalline products.

-

Spectroscopy:

-

¹H and ¹³C NMR: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

UV-Vis Spectroscopy: To determine the absorption maxima.

-

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are unknown, many flavonoids are known to modulate inflammatory signaling pathways such as the NF-κB pathway. The diagram below illustrates a generalized representation of this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Direct semi-synthesis of the anticancer lead-drug protoapigenone from apigenin, and synthesis of further new cytotoxic protoflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives | PLOS One [journals.plos.org]

Application Notes and Protocols for the Quantification of 2',3'-Dihydro-2'-hydroxyprotoapigenone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2',3'-Dihydro-2'-hydroxyprotoapigenone is a flavonoid derivative belonging to the protoflavone class, which is characterized by an unusual p-quinol moiety on the B-ring. Protoflavones, including protoapigenone (B1247589) and its derivatives, have garnered significant interest in the scientific community due to their potential therapeutic properties, such as anticancer activities. Accurate and precise quantification of these compounds is crucial for various stages of research and development, including phytochemical analysis, pharmacokinetic studies, and quality control of potential drug candidates.

This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

I. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

HPLC-PDA is a robust and widely used technique for the quantification of flavonoids.[1][2][3][4][5] This method offers good sensitivity and allows for the simultaneous monitoring of multiple wavelengths, which is beneficial for the identification and purity assessment of the analyte.

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical HPLC-PDA method for the quantification of this compound.

| Parameter | Value |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.85 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 3% |

| Accuracy (Recovery %) | 98 - 103% |

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 60% B

-

25-30 min: 60% to 90% B

-

30-35 min: 90% B (hold)

-

35-40 min: 90% to 20% B

-

40-45 min: 20% B (equilibration)

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 265 nm (based on the characteristic UV absorbance of the protoflavone chromophore).

2. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.

-

Sample Preparation:

-

For plant extracts, an appropriate extraction method should be employed (e.g., ultrasound-assisted extraction with methanol). The extract should be filtered through a 0.45 µm syringe filter before injection.

-

For biological matrices (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is necessary.

-

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-PDA, making it the method of choice for quantifying low concentrations of analytes in complex matrices, such as biological fluids.[6][7]

Quantitative Data Summary

| Parameter | Value |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (Recovery %) | 95 - 105% |

| Matrix Effect | < 15% |

Experimental Protocol

1. Instrumentation and Conditions:

-

LC System: A UHPLC system is recommended for better resolution and shorter run times.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

Gradient: A fast gradient, for example, 5% to 95% B in 5 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI positive or negative, to be optimized for the analyte.

-

MS/MS Parameters:

-

The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

-

Multiple Reaction Monitoring (MRM) transitions should be optimized for quantification and confirmation.

-

2. Standard and Sample Preparation:

-

Internal Standard (IS): A structurally similar compound not present in the sample should be used (e.g., a stable isotope-labeled analog or a related flavonoid).

-

Standard and Sample Preparation: Similar to the HPLC-PDA method, but with the addition of the internal standard at a fixed concentration to all standards and samples.

3. Data Analysis:

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Workflow Diagram

III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration, provided that a certified internal standard is used.[8][9][10][11][12] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Quantitative Data Summary

| Parameter | Value |

| Linearity Range | 0.5 - 50 mg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Quantification (LOQ) | 0.2 mg/mL |

| Precision (%RSD) | < 1.5% |

| Accuracy (Purity %) | 98.5 - 101.0% |

Experimental Protocol

1. Instrumentation and Parameters:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

-

Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., DMSO-d₆, Methanol-d₄).

-

Internal Standard (IS): A certified reference material with known purity, containing protons that resonate in a region of the spectrum free from any signals of the analyte (e.g., maleic acid, dimethyl sulfone).

-

Key Acquisition Parameters:

-

Pulse Angle: 30° or 90° (a 90° pulse requires a longer relaxation delay).

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full relaxation.

-

Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150) for the signals to be integrated.

-

Acquisition Time (aq): Sufficient to ensure high digital resolution.

-

2. Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound and a known amount of the internal standard.

-

Dissolve the mixture in a precise volume of the deuterated solvent.

3. Data Processing and Analysis:

-

Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.

-

Carefully phase and baseline correct the spectrum.

-

Integrate the well-resolved signals of the analyte and the internal standard.

-

Calculate the concentration or purity of the analyte using the following formula:

Purity (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Where:

-

Iₓ and Iₛₜd are the integral values of the signals for the analyte and the internal standard, respectively.

-

Nₓ and Nₛₜd are the number of protons corresponding to the integrated signals of the analyte and the internal standard.

-

Mₓ and Mₛₜd are the molar masses of the analyte and the internal standard.

-

mₓ and mₛₜd are the masses of the sample and the internal standard.

-

Pₛₜd is the purity of the internal standard.

-

Logical Relationship Diagram

References

- 1. HPLC analysis, optimization of extraction and purification conditions, biological evaluation of total protoflavones from Macrothelypteris viridifrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienggj.org [scienggj.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mobt3ath.com [mobt3ath.com]

- 6. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Analysis of Flavonoids in <i>Glycyrrhiza uralensis</i> Fisch by <sup>1</sup>H-qNMR - ProQuest [proquest.com]

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 2',3'-Dihydro-2'-hydroxyprotoapigenone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2',3'-Dihydro-2'-hydroxyprotoapigenone is a flavonoid, a class of natural compounds known for a wide range of biological activities. Its close analog, protoapigenone (B1247589), has demonstrated significant anti-tumor properties, including the induction of apoptosis and oxidative stress in cancer cells[1]. The structural modifications in this compound, specifically the dihydroxylation and saturation of the 2',3' bond, may alter its biological effects. Therefore, a panel of cell-based assays is crucial to elucidate its specific activities and potential as a therapeutic agent. This document provides detailed protocols for evaluating the cytotoxic, pro-apoptotic, and pro-oxidant effects of this compound.

I. Assessment of Cytotoxicity

A primary evaluation of a novel compound involves determining its cytotoxic effects on cancer cell lines. This helps to identify a concentration range for further mechanistic studies.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability[2]. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells[2].

Experimental Protocol: MTT Assay

Materials:

-

This compound

-

Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

II. Evaluation of Apoptosis Induction

Protoapigenone is known to induce apoptosis[1]. It is therefore pertinent to investigate if this compound shares this mechanism of action.

Recommended Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

-

This compound

-

Human cancer cell line

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

III. Assessment of Intracellular Reactive Oxygen Species (ROS) Production

Given that protoapigenone induces oxidative stress, it is important to assess the effect of this compound on intracellular ROS levels.

Recommended Assay: Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay

DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Experimental Protocol: DCFH-DA Assay for Intracellular ROS

Materials:

-

This compound

-

Human cancer cell line

-

DCFH-DA solution

-

Black 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with this compound as described for the MTT assay.

-

DCFH-DA Staining: After treatment, remove the medium and wash the cells with PBS. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Remove the DCFH-DA solution and wash the cells with PBS. Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

Data Analysis: Quantify the change in fluorescence intensity relative to the untreated control to determine the effect of the compound on ROS production.

Data Presentation

Table 1: Cytotoxicity of this compound on MDA-MB-231 cells (Hypothetical Data)

| Concentration (µM) | Cell Viability (%) after 48h |

| 0 (Control) | 100 ± 5.2 |

| 1 | 95 ± 4.8 |

| 5 | 78 ± 6.1 |

| 10 | 52 ± 3.9 |

| 25 | 25 ± 2.5 |

| 50 | 10 ± 1.8 |

| IC₅₀ (µM) | ~10.5 |

Table 2: Apoptosis Induction by this compound in MDA-MB-231 cells (Hypothetical Data)

| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |

| Control | 2.1 ± 0.5 | 1.5 ± 0.3 |

| 10 µM | 15.4 ± 2.1 | 5.2 ± 0.8 |

| 25 µM | 35.8 ± 3.5 | 12.7 ± 1.9 |

Table 3: Intracellular ROS Production Induced by this compound in MDA-MB-231 cells (Hypothetical Data)

| Treatment | Relative Fluorescence Units (RFU) | Fold Change vs. Control |

| Control | 1500 ± 120 | 1.0 |

| 10 µM | 3200 ± 250 | 2.1 |

| 25 µM | 5800 ± 410 | 3.9 |

Visualizations

Caption: Experimental workflow for assessing the biological activity of this compound.

Caption: Hypothesized signaling pathway for this compound-induced apoptosis based on protoapigenone activity.

References

- 1. Protoapigenone, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

Application Notes and Protocols for the HPLC Analysis of 2',3'-Dihydro-2'-hydroxyprotoapigenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of 2',3'-Dihydro-2'-hydroxyprotoapigenone using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is a reverse-phase HPLC protocol developed for the accurate and precise quantification of this protoapigenone (B1247589) derivative. This application note includes a comprehensive experimental protocol, system suitability requirements, method validation parameters presented in tabular format, and a visual workflow diagram to guide researchers in implementing this analytical procedure. The method is intended as a robust starting point for the analysis of this compound in various sample matrices, including synthetic reaction mixtures and purified samples.

Introduction

This compound is a flavonoid derivative of significant interest due to its potential biological activities. As with many novel compounds, a reliable and validated analytical method is crucial for its characterization, purity assessment, and quantification in various stages of drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture. This document outlines a proposed HPLC method for the analysis of this compound, developed based on established methodologies for structurally similar flavonoids.

Experimental Protocol

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is recommended:

-

Quaternary or Binary Gradient Pump

-

Autosampler

-

Column Thermostat

-

Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm (or determined by UV scan of the reference standard) |

| Injection Volume | 10 µL |

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with methanol.

Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The proposed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose. The following tables present hypothetical but realistic data for the key validation parameters.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria | Hypothetical Result |

| Tailing Factor (T) | T ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | N ≥ 2000 | 5500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% | 0.8% |

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,100 |

| 50 | 758,900 |

| 100 | 1,521,000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

| Concentration (µg/mL) | Repeatability (RSD%, n=6) | Intermediate Precision (RSD%, n=6 over 3 days) |

| 10 | 1.2% | 1.8% |

| 50 | 0.9% | 1.5% |

| 100 | 0.7% | 1.2% |

Accuracy

Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 20 | 19.8 | 99.0% |

| 50 | 50.5 | 101.0% |

| 80 | 79.2 | 99.0% |

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

| Parameter | Method | Hypothetical Value (µg/mL) |

| LOD | S/N ratio of 3:1 | 0.1 |

| LOQ | S/N ratio of 10:1 | 0.3 |

Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Application Notes and Protocols for Culturing and Extraction of Flavonoids from Equisetum with a Focus on Protoapigenone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Equisetum, commonly known as horsetail, is a genus of perennial plants that has been used in traditional medicine for various purposes.[1] These plants are a rich source of bioactive secondary metabolites, including a diverse array of flavonoids.[2] Among these, protoapigenone (B1247589) and its derivatives have garnered significant interest due to their potential therapeutic properties, particularly their anti-cancer activities.[3][4] This document provides detailed protocols for the cultivation of Equisetum species and the subsequent extraction and purification of flavonoids, with a specific focus on protoapigenone and its related compounds like 2',3'-Dihydro-2'-hydroxyprotoapigenone.

Part 1: Culturing of Equisetum Species

Propagation